BENGHE Foundational & Exploratory

Check Availability & Pricing

The History and Development of DAA-1106: An
In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DAA-1106

Cat. No.: B1669734

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1106, a potent and selective ligand for the 18 kDa translocator protein (TSPO), formerly
known as the peripheral benzodiazepine receptor (PBR), has emerged as a significant tool in
neuroscience research, particularly in the imaging of neuroinflammation. This technical guide
provides a comprehensive overview of the history, development, and pharmacological profile of
DAA-1106. It details the compound's synthesis, structure-activity relationship, binding affinity,
and preclinical anxiolytic effects. Furthermore, this guide outlines key experimental protocols
for its use, including radioligand binding assays and positron emission tomography (PET)
imaging procedures. Quantitative data are summarized in structured tables, and key pathways
and workflows are visualized using diagrams to facilitate a deeper understanding of this
important research molecule.

Introduction: The Emergence of a Selective TSPO
Ligand

The journey of DAA-1106 begins with the exploration of the translocator protein (TSPO), an 18
kDa protein primarily located on the outer mitochondrial membrane.[1] While initially identified
as a peripheral binding site for benzodiazepines, distinct from the central GABA-A receptors,
TSPO has since been implicated in a variety of cellular processes, including cholesterol
transport, steroidogenesis, and the modulation of inflammatory responses.[2][3] In the central
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nervous system (CNS), TSPO expression is relatively low under normal physiological
conditions but is significantly upregulated in activated microglia and astrocytes during
neuroinflammation. This characteristic has positioned TSPO as a valuable biomarker for
neuroinflammatory and neurodegenerative diseases.

The development of potent and selective ligands for TSPO has been crucial for studying its
function and for its use as a diagnostic marker. Early ligands, such as PK 11195, demonstrated
the potential of targeting TSPO but were hampered by limitations including high non-specific
binding and a low signal-to-noise ratio in imaging studies.[4] This spurred the search for
second-generation TSPO ligands with improved pharmacokinetic and pharmacodynamic
properties. DAA-1106, chemically known as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-
phenoxyphenyl)acetamide, emerged from these efforts as a highly potent and selective TSPO
agonist with no affinity for the central benzodiazepine receptor.[5] Its favorable characteristics,
including high binding affinity and better brain uptake, have made it a widely used research
tool, especially in its radiolabeled forms for positron emission tomography (PET) imaging.[6]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of DAA-1106 involves a multi-step process, with variations for the introduction of
radiolabels such as Carbon-11 ([**C]) or Fluorine-18 ([*8F]) for PET imaging applications. The
radiosynthesis of [1*C]DAA-1106 is typically achieved through the O-methylation of its
desmethyl precursor, DAA-1123, using [**C]methyl iodide.[6] More recent methods have
focused on improving radiochemical yields and reducing synthesis time.[7]

The structure-activity relationship (SAR) of phenoxyphenylacetamide derivatives, the chemical
class to which DAA-1106 belongs, has been a subject of investigation to optimize binding
affinity and selectivity for TSPO. Studies on related compounds have provided insights into the
key structural features necessary for high-affinity binding.

Key SAR observations for phenoxyphenylacetamide analogs suggest that:

e The phenoxyphenyl group: Substitutions on this ring system significantly influence binding
affinity. The position and nature of the substituent are critical.

e The acetamide linker: The length and composition of the linker between the aromatic rings
are important for optimal interaction with the binding site.
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e The benzyl group: Modifications to the benzyl moiety can also impact affinity and selectivity.

While a detailed SAR study specifically for a broad range of DAA-1106 analogs is not
extensively published in a single source, the high affinity of DAA-1106 itself points to a
favorable combination of a 5-fluoro-2-phenoxyphenyl group and a 2,5-dimethoxybenzyl group
attached to the acetamide nitrogen.[8]

Pharmacological Profile
Binding Affinity and Selectivity

DAA-1106 exhibits high affinity and selectivity for TSPO. It potently inhibits the binding of
radiolabeled TSPO ligands like [3H]PK 11195 and [3H]Ro 5-4864 to mitochondrial preparations
from rat brain.[9] Importantly, DAA-1106 shows negligible affinity for the central
benzodiazepine receptor, with an IC50 value greater than 10,000 nM against [3H]flunitrazepam
binding.[9]
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. Assay
Parameter Value Species . Reference
Condition
Crude
ICso vs. [FH]PK mitochondrial
0.28 nM Rat ) [9]
11195 preparations of
whole brain
Crude
ICso vs. [*H]Ro 5- mitochondrial
0.21 nM Rat ) 9]
4864 preparations of
whole brain

Mitochondrial
Ki 0.043 nM Rat ) ) [6]
fractions of brain

Mitochondrial
Ki 0.188 nM Monkey ) ] [6]
fractions of brain

Mitochondrial
Kd 0.12 £ 0.03 nM Rat fraction of brain [10]
([BH]DAA-1106)

Mitochondrial
161.03 +5.80 . )
Bmax Rat fraction of brain [10]

fmol/mg protein
([FH]DAA-1106)

Table 1: Binding Affinity of DAA-1106 for TSPO. This table summarizes the key binding
parameters of DAA-1106, demonstrating its high affinity for the translocator protein across
different species and experimental conditions.

Preclinical Anxiolytic Effects

In addition to its utility as an imaging agent, DAA-1106 has demonstrated pharmacological
activity. Oral administration of DAA-1106 has been shown to produce anxiolytic-like effects in
preclinical models, such as the mouse light/dark exploration test and the rat elevated plus-
maze test.[9] These effects are observed without significant alterations in spontaneous
locomotor activity, suggesting a specific anxiolytic profile without sedative side effects at the
tested doses.[9]
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Animal Model Effect Species Reference

Mouse Light/Dark o
] Anxiolytic Mouse [9]
Exploration Test

Rat Elevated Plus- o
Anxiolytic Rat [9]
Maze Test

Hexobarbital-induced Potentiation of
) o Mouse [9]
Anesthesia sleeping time

Table 2: Preclinical In Vivo Efficacy of DAA-1106. This table highlights the observed anxiolytic-
like and other central nervous system effects of DAA-1106 in rodent models.

Experimental Protocols
Competitive Radioligand Binding Assay for TSPO

This protocol describes a standard competitive binding assay to determine the affinity of a test
compound for TSPO using [H]PK 11195 as the radioligand.

Materials:

Tissue Preparation: Crude mitochondrial fraction from rat whole brain or specific brain
regions.

e Radioligand: [3BH]PK 11195.

e Assay Buffer: 50 mM Tris-HCI, pH 7.4.

e Test Compound: DAA-1106 or other compounds of interest at various concentrations.

¢ Non-specific Binding Control: A high concentration of unlabeled PK 11195 (e.g., 10 uM).
 Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
 Scintillation Counter and Cocktail.

Procedure:
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» Tissue Homogenization: Homogenize fresh or frozen brain tissue in ice-cold assay buffer.

e Mitochondrial Fraction Isolation: Centrifuge the homogenate at a low speed to remove nuclei
and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude
mitochondrial fraction. Resuspend the pellet in fresh assay buffer.

e Assay Incubation: In test tubes, combine the mitochondrial preparation, a fixed concentration
of [BH]PK 11195 (typically near its Kd value), and varying concentrations of the test
compound. For total binding, add buffer instead of the test compound. For non-specific
binding, add a saturating concentration of unlabeled PK 11195.

 Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time
to reach equilibrium (e.g., 60 minutes).

« Filtration: Rapidly terminate the incubation by filtering the contents of each tube through
glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove
unbound radioligand.

e Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the
radioactivity using a scintillation counter.

» Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the logarithm of the test compound
concentration. Use non-linear regression to determine the ICso value. Calculate the Ki value
using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L] is the concentration of
the radioligand and Kd is its dissociation constant.[7][11]

['*C]DAA-1106 Positron Emission Tomography (PET)
Imaging

This protocol provides a general workflow for performing a [**C]DAA-1106 PET scan in human
subjects for the purpose of imaging neuroinflammation.

Procedure:

e Subject Preparation:
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o Obtain informed consent.

o Subjects should fast for at least 4 hours prior to the scan.

o Insert two intravenous catheters, one for radiotracer injection and one for arterial blood
sampling (if required for kinetic modeling).

o Radiotracer Synthesis and Quality Control:

o Synthesize ['1C]DAA-1106 using an automated radiosynthesis module.

o Perform quality control tests to ensure radiochemical purity, specific activity, and sterility.

e PET Scan Acquisition:

[e]

Position the subject in the PET scanner with their head immobilized.

Perform a transmission scan for attenuation correction.

(¢]

[¢]

Administer a bolus injection of ['*C]DAA-1106.

[¢]

Acquire dynamic emission data for 90-120 minutes.

 Arterial Blood Sampling (optional but recommended for full kinetic analysis):

o Collect arterial blood samples throughout the scan to measure the concentration of the
radiotracer in plasma over time.

o Analyze blood samples to determine the parent radiotracer concentration and metabolite
fractions.

e Image Reconstruction and Analysis:

[¢]

Reconstruct the dynamic PET data into a series of images.

[¢]

Co-register the PET images with the subject's MRI for anatomical localization.

[e]

Define regions of interest (ROISs) on the co-registered images.
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o Generate time-activity curves (TACs) for each ROI.

o Apply pharmacokinetic modeling (e.g., two-tissue compartment model) to the TACs to
estimate binding parameters such as the total distribution volume (Vt), which is an index of
TSPO density.
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Caption: TSPO Signaling Pathway in the Mitochondrion.
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Caption: Experimental Workflow for ['*C]DAA-1106 PET Imaging.
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Conclusion

DAA-1106 has established itself as a cornerstone in the study of the translocator protein and
the imaging of neuroinflammation. Its high affinity, selectivity, and favorable pharmacokinetic
properties have overcome many of the limitations of earlier TSPO ligands. The continued use
of DAA-1106 and its radiolabeled counterparts in preclinical and clinical research is expected
to further elucidate the role of TSPO in health and disease, and may aid in the development of
novel diagnostics and therapeutics for a range of neurological disorders. This guide provides a
foundational resource for researchers and professionals working with or interested in the
application of DAA-1106.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669734#the-history-and-development-of-daa-1106]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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